2,3,6-trimethyl-1H-indol-5-amine

Description

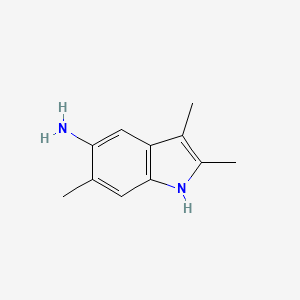

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trimethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-6-4-11-9(5-10(6)12)7(2)8(3)13-11/h4-5,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBDBXXFBYWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=C(N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302344 | |

| Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165614-76-6 | |

| Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165614-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,3,6 Trimethyl 1h Indol 5 Amine

Reactivity of the Primary Amine Moiety at C5

The primary amino group at the C5 position is a key functional handle that dictates a significant portion of the molecule's reactivity, allowing for a variety of chemical transformations.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine at the C5 position can undergo diazotization, a process that converts it into a highly useful diazonium salt intermediate. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. dntb.gov.ua The resulting diazonium salt, 2,3,6-trimethyl-1H-indol-5-diazonium chloride, is an important synthetic intermediate.

Diazonium salts are versatile and can undergo a variety of subsequent reactions:

Coupling Reactions: Aryl diazonium salts are weak electrophiles that react with electron-rich aromatic compounds (activated arenes), such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. researchgate.net For instance, coupling with a compound like 2-naphthol (B1666908) would yield a complex azo dye.

Sandmeyer Reactions: The diazonium group can be replaced by a wide range of substituents with the aid of copper(I) salts. This includes cyano (-CN), chloro (-Cl), and bromo (-Br) groups. encyclopedia.pub

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom (-F) by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. encyclopedia.pub

Other Substitutions: The diazonium group can also be replaced by a hydroxyl group (-OH) by heating in water, or by a hydrogen atom (-H) using a reducing agent like hypophosphorous acid. researchgate.net

The versatility of the diazonium intermediate makes it a powerful tool for introducing a wide array of functional groups onto the indole (B1671886) scaffold.

Table 1: Potential Products from Diazotization of 2,3,6-trimethyl-1H-indol-5-amine This table is for illustrative purposes and shows hypothetical products based on established diazotization reactions.

| Reagent(s) | Reaction Type | Hypothetical Product Structure | Product Name |

|---|

Amidation and Alkylation Reactions of the Amino Group

The nucleophilic nature of the primary amine at C5 allows for straightforward amidation and alkylation reactions.

Amidation: The amine can react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride would yield N-(2,3,6-trimethyl-1H-indol-5-yl)acetamide. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: The reaction of the amine with alkyl halides leads to the formation of N-alkylated products. researchgate.net However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine can also react with the alkylating agent. researchgate.netnih.gov More controlled alkylation can be achieved through methods like reductive amination (reacting the amine with an aldehyde or ketone in the presence of a reducing agent) or by using specific alkylating agents under carefully controlled conditions. nih.gov

Table 2: Examples of Amidation and Alkylation Reactions This table is for illustrative purposes and shows hypothetical products based on established amine reactivity.

| Reagent(s) | Reaction Type | Hypothetical Product Structure | Product Name |

|---|---|---|---|

| Acetyl chloride, Pyridine | Amidation |  |

N-(2,3,6-trimethyl-1H-indol-5-yl)acetamide |

| Methyl iodide (excess), K₂CO₃ | Exhaustive Alkylation |  |

(2,3,6-trimethyl-1H-indol-5-yl)trimethylammonium iodide |

| Benzaldehyde, NaBH₃CN | Reductive Amination |  |

N-benzyl-2,3,6-trimethyl-1H-indol-5-amine |

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of this compound readily condenses with aldehydes or ketones, typically under acidic catalysis, to form imines, commonly known as Schiff bases. wikipedia.orgname-reaction.com This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule. wikipedia.org Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological applications. wikipedia.org The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

Table 3: Examples of Schiff Base Formation This table is for illustrative purposes and shows hypothetical products based on established imine synthesis.

| Carbonyl Compound | Hypothetical Product Structure | Product Name (Systematic) |

|---|---|---|

| Benzaldehyde |  |

(E)-N-benzylidene-2,3,6-trimethyl-1H-indol-5-amine |

| Acetone |  |

N-(propan-2-ylidene)-2,3,6-trimethyl-1H-indol-5-amine |

| Salicylaldehyde |  |

2-(((2,3,6-trimethyl-1H-indol-5-yl)imino)methyl)phenol |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Indole Core

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. researchgate.net In this compound, the pyrrole (B145914) nitrogen, the C5-amino group, and the three methyl groups all act as electron-donating groups, further activating the ring system towards electrophilic attack.

The preferred site for electrophilic substitution on the indole nucleus is generally the C3 position, due to its high electron density. researchgate.net However, since this position is substituted with a methyl group in the target molecule, electrophilic attack will be directed to other available positions on the ring. The C5-amino and C6-methyl groups strongly activate the benzene (B151609) portion of the indole. Considering the directing effects of the existing substituents, the most nucleophilic positions available for substitution are C4 and C7. nih.gov Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur preferentially at these sites. The precise regioselectivity would depend on the specific reagents and reaction conditions. nih.gov

Conversely, nucleophilic aromatic substitution on the indole core is generally unfavorable due to the high electron density of the heterocyclic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound.

Transformations Involving the Methyl Substituents (C2, C3, C6)

The methyl groups attached to the indole core at positions C2, C3, and C6 are generally unreactive towards many reagents. Transformations of these groups typically require more forcing conditions.

Oxidation: Under strong oxidizing conditions (e.g., with KMnO₄ or K₂Cr₂O₇), the methyl groups could potentially be oxidized to carboxylic acids. However, such harsh conditions might also lead to the degradation of the electron-rich indole ring itself.

Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen atom onto the methyl groups, forming halomethyl derivatives. The C2-methyl group is often reported to be more reactive than other methyl groups on the indole ring. These halomethyl indoles can then serve as precursors for further functionalization.

Condensation: The C2-methyl group in some indoles can be sufficiently acidic to undergo condensation reactions with aldehydes or ketones under specific conditions, although this is less common for C3-methyl groups.

Intramolecular Cyclization and Annulation Reactions of the Indole System

The structure of this compound is well-suited for intramolecular cyclization reactions to construct more complex, fused heterocyclic systems. encyclopedia.pub The C5-amino group and the adjacent C4 and C6 positions on the ring are key components for such transformations.

A common strategy involves a two-step process:

Functionalization of the Amine: The C5-amino group is first reacted with a bifunctional reagent to introduce a side chain containing a second reactive site. For example, acylation with 3-chloropropionyl chloride would attach a side chain with an electrophilic carbon.

Intramolecular Cyclization: The newly introduced side chain then reacts with an activated position on the indole ring. A Friedel-Crafts type alkylation, for example, could lead to cyclization at the C4 position, forming a new six-membered ring fused to the indole core.

Another powerful method for forming a new ring fused to an indole is the Pictet-Spengler reaction . name-reaction.comwikipedia.org While a classic Pictet-Spengler reaction involves a β-arylethylamine, a modified approach could be applied here. If the C5-amino group were part of a larger chain that could form an iminium ion in proximity to the C4 or C6 position, an intramolecular electrophilic substitution could occur, leading to a polycyclic indole alkaloid-like structure. wikipedia.orgnih.gov These annulation strategies are fundamental in the synthesis of many natural products and pharmaceutically active molecules. encyclopedia.pub

Table 4: Hypothetical Intramolecular Cyclization Pathway This table illustrates a potential reaction sequence for annulation based on established chemical principles.

| Step | Reagent(s) | Intermediate/Product Structure | Reaction Description |

|---|---|---|---|

| 1 | 3-Chloropropionyl chloride, Et₃N |  |

N-acylation of the C5-amino group to introduce a reactive side chain. |

| 2 | AlCl₃ (Lewis acid) |  |

Intramolecular Friedel-Crafts alkylation onto the C4 position of the indole ring, forming a new fused ring. |

Oxidative and Reductive Chemistry of the Indole Amine

The chemical reactivity of this compound is dictated by the interplay of its two key functional components: the electron-rich indole nucleus and the aromatic amine substituent. While specific studies on the oxidative and reductive transformations of this particular compound are not extensively documented in publicly available literature, its behavior can be predicted based on the well-established chemistry of substituted indoles and anilines.

The indole ring is susceptible to both oxidation and reduction, while the amino group is primarily prone to oxidation. The presence of three electron-donating methyl groups on the indole core further enhances the electron density of the heterocyclic system, influencing its reactivity.

Oxidative Pathways:

The oxidation of this compound can proceed at either the indole nucleus or the exocyclic amino group, depending on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Aromatic Amine: The primary amine group attached to the benzene portion of the indole is susceptible to oxidation. Mild oxidizing agents can lead to the formation of colored polymeric materials, a common characteristic of aniline (B41778) and its derivatives. Stronger oxidizing agents, such as in-situ generated performic acid, have been shown to convert aromatic amines into the corresponding nitro compounds. acs.orgresearchgate.net The oxidation of anilines can also yield azoxy and azo compounds as potential side products. researchgate.net The rate of oxidation of substituted anilines is often enhanced by electron-releasing substituents. epa.gov In the case of this compound, the electron-donating nature of the indole ring and the methyl groups would likely make the amino group highly susceptible to oxidation.

Oxidation of the Indole Ring: The pyrrole moiety of the indole ring is electron-rich and can undergo oxidation. This can lead to the formation of various products, including oxindoles, though this typically involves oxidation at the C2 position. Electrochemical oxidation of 3-substituted indoles can yield 2-oxindoles. Furthermore, under certain conditions, oxidative dimerization can occur.

Reductive Pathways:

The reduction of this compound would primarily target the indole nucleus, as the amino group is already in its most reduced state.

Reduction of the Indole Ring: The pyrrole ring of the indole system can be selectively reduced to an indoline. This transformation is commonly achieved using various reducing agents. Metal hydrides, such as sodium borohydride (B1222165) in the presence of an acid, or borane (B79455) complexes are effective for this purpose. Catalytic hydrogenation is another standard method for the reduction of indoles to indolines.

A potential, though less direct, reductive pathway could involve the reduction of a nitro precursor. For instance, if 2,3,6-trimethyl-5-nitro-1H-indole were synthesized, it could be reduced to this compound. This reduction of a nitro group to an amine is a standard transformation, often accomplished using reagents like tri-n-butyltin hydride or through catalytic hydrogenation. rsc.org

The following table summarizes the predicted oxidative and reductive transformations of this compound based on the known chemistry of related compounds.

| Transformation Type | Reagent(s) | Potential Product(s) | Notes |

| Oxidation | Performic Acid (HCOOOH) | 2,3,6-trimethyl-5-nitro-1H-indole | Oxidation of the amino group. |

| Oxidation | Ammonium Peroxydisulfate | Polyanilinic polymers | Oxidation leads to polymerization. acs.org |

| Oxidation | Imidazolium chlorochromate | Azobenzenes | A potential product from the oxidation of the aniline moiety. epa.gov |

| Reduction | Sodium Borohydride/TFA | 2,3,6-trimethyl-2,3-dihydro-1H-indol-5-amine (Indoline) | Reduction of the pyrrole ring. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2,3,6-trimethyl-2,3-dihydro-1H-indol-5-amine (Indoline) | Reduction of the pyrrole ring. |

This table is predictive and based on the general reactivity of substituted indoles and anilines, as direct experimental data for this compound is limited.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

To fully characterize the molecular structure of 2,3,6-trimethyl-1H-indol-5-amine, a suite of NMR experiments would be required.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the indole (B1671886) ring, the amine (NH₂) protons, and the three methyl groups. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal connectivity between neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the indole core and the methyl groups. The chemical shifts would be crucial for confirming the substitution pattern on the indole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to assign the aromatic protons on the benzene (B151609) ring portion of the indole.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the methyl groups and the amine group relative to the indole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity between protons, providing insights into the stereochemical arrangement and conformational preferences of the molecule.

Elucidation of Stereochemical Features and Conformational Preferences using NMR

Analysis of NOESY data would be essential to understand the spatial orientation of the substituent groups. For instance, NOE correlations could help determine the preferred rotameric conformations of the methyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition, and for deducing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This exact mass allows for the unambiguous determination of the molecular formula (C₁₁H₁₄N₂ for this compound), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

MS/MS analysis involves isolating the molecular ion and inducing fragmentation. By analyzing the masses of the resulting fragment ions, the fragmentation pathways can be elucidated. For an aminotrimethylindole, characteristic fragmentation would likely involve cleavage of the methyl groups and potentially fragmentation of the indole ring itself, providing further structural confirmation.

A definitive and detailed article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated without access to the primary experimental NMR and MS data. The information available in the public domain is insufficient to fulfill the specific requirements of the requested outline.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not widely available in the public domain, the expected vibrational frequencies can be reliably predicted based on the known absorption regions of its constituent functional groups and by comparison with structurally related compounds.

The key functional groups in this compound are the N-H group of the indole ring, the primary amine (NH₂) group attached to the benzene ring, the aromatic C-H bonds, the C=C bonds of the aromatic system, and the C-H bonds of the methyl groups.

In a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, characteristic IR signals for NH₂ and NH groups were observed at 3359 cm⁻¹, 3282 cm⁻¹, and 3012 cm⁻¹. mdpi.com The N-H stretching vibrations are typically found in the region of 3500–3300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected to appear in the range of 3100–3000 cm⁻¹. nih.govresearchgate.net The stretching vibrations of the C=C bonds within the aromatic and heterocyclic rings generally occur in the 1625–1430 cm⁻¹ region. researchgate.net For instance, in 5-aminoindole (B14826), these bands are observed at 1532, 1460, and 1435 cm⁻¹ in the IR spectrum. researchgate.net The C-H bending vibrations of the methyl groups are anticipated in the 1470–1360 cm⁻¹ range.

Computational studies using Density Functional Theory (DFT) are a common and reliable method for predicting vibrational spectra. For similar molecules like 5-aminoindole and 2,4,6-trimethyl phenol, DFT calculations have shown excellent agreement with experimental data. researchgate.netcore.ac.uk Such calculations for this compound would provide a more precise theoretical spectrum.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3500 - 3300 | Stretching |

| N-H (Amine) | 3500 - 3300 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (Methyl) | 2975 - 2860 | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | 1625 - 1430 | Stretching |

| N-H (Amine) | 1650 - 1580 | Bending (Scissoring) |

| C-H (Methyl) | 1470 - 1360 | Bending |

| C-N | 1350 - 1250 | Stretching |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The indole ring system is a well-known chromophore.

The UV-Vis spectrum of indole itself in ethanol (B145695) exhibits absorption maxima (λ_max) around 216 nm, 266 nm, and 287 nm, which are attributed to π→π* transitions. The introduction of substituents on the indole ring can cause shifts in these absorption bands. For this compound, the presence of three electron-donating methyl groups and an amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated π-system and the electron-donating nature of the substituents, which raises the energy of the highest occupied molecular orbital (HOMO).

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited state to the ground state. Many indole derivatives are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence properties of this compound would be influenced by the nature of the solvent and the electronic effects of the substituents.

Table 2: Expected Electronic Spectroscopy Properties for this compound

| Spectroscopy | Expected Property | Influencing Factors |

| UV-Vis Absorption | λ_max > 287 nm | π→π* transitions, bathochromic shift due to methyl and amino groups. |

| Fluorescence Emission | Emission at λ > λ_max | Stokes shift, solvent polarity. |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public crystallographic databases. Obtaining a single crystal of suitable quality is often a challenging step in the process of structural elucidation.

If a crystal structure were to be determined, it would be expected to reveal the planar indole ring system. The amino group and the three methyl groups would be located on this core structure. Key structural parameters of interest would include the C-N bond lengths of the indole ring and the exocyclic amino group, the planarity of the bicyclic system, and the torsion angles of the methyl groups. Furthermore, the crystal packing would likely be influenced by hydrogen bonding involving the N-H groups of the indole and the primary amine, which could form a network of intermolecular interactions. Theoretical calculations, such as DFT, can be used to predict the optimized gas-phase geometry of the molecule, which can be compared with the experimental solid-state structure if it becomes available. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,6-trimethyl-1H-indol-5-amine. These methods model the behavior of electrons within the molecule, which dictates its chemical and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted indoles, DFT calculations, particularly with the B3LYP functional and basis sets like 6-311+G(d,p), have proven effective in predicting molecular geometries and electronic properties. chemrxiv.org In the case of this compound, DFT would be employed to optimize the molecule's three-dimensional structure to its most stable, low-energy state.

The selection of the functional and basis set is crucial for accuracy. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for many organic molecules. The 6-311G++ basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, with the "++" indicating the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or potential for hydrogen bonding.

These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. For indole (B1671886) derivatives, theoretical calculations have been shown to correlate well with experimental spectroscopic data. aip.org The presence of methyl and amine groups on the indole scaffold of this compound is expected to influence the electronic distribution and, consequently, its reactivity. nih.gov

Table 1: Illustrative DFT Calculation Parameters for this compound

| Parameter | Value/Method |

| Software | Gaussian, ORCA, etc. |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311G++(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) - for solution phase |

| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Electronic Energies, etc. |

This table represents typical parameters for a DFT study and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the electron-donating nature of the three methyl groups and the amino group is expected to raise the energy of the HOMO, making the molecule a better electron donor. The HOMO is likely to be localized over the indole ring system, particularly the pyrrole (B145914) moiety and the electron-rich benzene (B151609) ring. The LUMO, on the other hand, would also be distributed across the aromatic system.

The HOMO-LUMO gap for substituted indoles is influenced by the nature and position of the substituents. rsc.orgrsc.orgresearchgate.net Electron-donating groups generally decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the electronic absorption spectrum. chemrxiv.org Analysis of the nodal properties of the HOMO and LUMO can predict the regioselectivity of reactions, such as electrophilic aromatic substitution.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (Illustrative) | Key Characteristics |

| HOMO | ~ -5.0 eV | High electron density on the indole ring, indicating nucleophilic character. |

| LUMO | ~ -0.5 eV | Distributed across the aromatic system, indicating electrophilic character. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate reactivity and stability. |

These energy values are illustrative and would be precisely determined by quantum chemical calculations.

The electrostatic potential surface (EPS), also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating areas of negative potential (electron-rich, attractive to electrophiles) and blue indicating areas of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the EPS would show a region of high negative potential around the nitrogen atom of the amino group and potentially the nitrogen of the indole ring, due to the presence of lone pairs of electrons. These sites would be the most likely to undergo protonation or interact with electrophiles. The aromatic ring system would also exhibit regions of negative potential, while the hydrogen atoms of the amino group and the N-H of the indole ring would show positive potential, making them potential hydrogen bond donors. Understanding the charge distribution is crucial for predicting non-covalent interactions, such as those involved in molecular recognition by a biological receptor. youtube.comyoutube.comyoutube.comyoutube.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, particularly concerning the orientation of the methyl groups and the amino group, multiple conformations may exist. Computational methods can be used to explore the potential energy surface and identify the most stable conformers (those at energy minima).

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for studying how this compound might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In a typical docking study of this compound, the molecule would be docked into the active site of a target protein. The docking algorithm would explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would reveal the most likely binding mode and the specific interactions that stabilize the complex.

For an indole derivative like this compound, the key interactions are expected to include:

Hydrogen bonding: The amino group (-NH2) and the indole N-H group are potential hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site are often crucial for binding affinity and specificity. nih.gov

Hydrophobic interactions: The aromatic indole ring and the three methyl groups can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. nih.gov

π-π stacking: The indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: If the amino group becomes protonated, it can form a cation-π interaction with an aromatic ring in the active site.

The specific pattern of these interactions will depend on the topology and chemical nature of the protein's active site. Molecular docking studies on similar indole-containing compounds have successfully elucidated their binding modes with various receptors, providing valuable insights for the design of new and more potent ligands. nih.govresearchgate.netresearchgate.net

Table 3: Potential Molecular Interactions of this compound in a Protein Active Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Indole N-H, Amino -NH2 | Asp, Glu, Ser, Thr, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Amino N | Ser, Thr, Asn, Gln |

| Hydrophobic | Indole ring, Methyl groups | Leu, Ile, Val, Ala, Phe, Trp |

| π-π Stacking | Indole ring | Phe, Tyr, Trp |

| Cation-π | Protonated Amino group | Phe, Tyr, Trp |

This table provides a general overview of potential interactions and is not specific to a particular protein target.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions of the compound with its environment over time, MD can provide a detailed view of its conformational flexibility, stability, and interactions with other molecules, such as biological macromolecules or solvent molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P or SPC/E water model | Simulates an aqueous physiological environment |

| System Temperature | 300 K | Approximates human body temperature |

| System Pressure | 1 atm | Standard atmospheric pressure |

| Simulation Time | 100 ns | Duration to observe significant molecular motions |

The insights gained from such simulations would be crucial in predicting how this compound might behave in a biological system, for instance, how it might orient itself within a receptor binding pocket.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface and Fingerprint Analysis)

Intermolecular interactions are fundamental to understanding the chemical and physical properties of a compound, including its crystal packing, solubility, and binding affinity to target proteins. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystalline state.

The Hirshfeld surface of this compound would be generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal). The surface is colored according to various properties, such as the normalized contact distance (dnorm), to highlight regions of close intermolecular contacts.

Complementary to the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For an indole derivative like this compound, one would expect significant contributions from H···H, C···H/H···C, and N···H/H···N interactions. nih.gov The presence of the amine group would likely result in prominent hydrogen bonding, which would be visible as distinct spikes on the fingerprint plot.

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Analysis

| Interaction Type | Predicted Percentage Contribution | Significance |

| H···H | ~50-60% | Dominant due to the abundance of hydrogen atoms |

| C···H/H···C | ~20-30% | van der Waals and weak C-H···π interactions |

| N···H/H···N | ~10-15% | Key hydrogen bonding interactions from the amine and indole N-H |

| Other (e.g., C···C, N···C) | <5% | Minor contributions to crystal packing |

This analysis would provide a detailed picture of the forces governing the solid-state structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Structural Descriptors and Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgiupac.org These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. nih.gov

For this compound, a QSAR study would involve a dataset of similar indole derivatives with known activities for a particular biological target. A wide range of molecular descriptors would be calculated for each compound, including electronic, steric, hydrophobic, and topological properties. These descriptors quantify various aspects of the molecular structure. scribd.com

Table 3: Key Structural Descriptors for a QSAR Model of Indole Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, surface area, ovality | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross membranes |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. nih.gov Such a model for this compound could then be used to predict its biological activity before it is synthesized and tested, saving time and resources.

Computational Pharmacokinetic Property Prediction Methodologies (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) Prediction)

The effectiveness of a potential drug molecule is not only determined by its interaction with the target but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational models are widely used in the early stages of drug discovery to predict these properties. github.com

For this compound, various in silico tools and web servers can be used to estimate its ADME profile. These predictions are based on its chemical structure and rely on large databases of experimentally determined properties of other compounds. nih.gov

Table 4: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication |

| Absorption | Good oral bioavailability predicted | Likely to be well-absorbed from the gastrointestinal tract |

| Distribution | Moderate to high blood-brain barrier penetration | Potential for activity in the central nervous system |

| Metabolism | Potential for metabolism by Cytochrome P450 enzymes | The indole ring and alkyl groups are sites for oxidation |

| Excretion | Likely to be excreted renally after metabolism | The molecule would be modified to be more water-soluble for excretion |

These computational predictions provide a preliminary assessment of the "drug-likeness" of this compound and can help identify potential liabilities early in the development process. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

2,3,6-Trimethyl-1H-indol-5-amine as a Building Block in Complex Organic Synthesis

The indole (B1671886) ring system is a prevalent motif in numerous natural products and pharmaceuticals, making indole derivatives highly valuable as synthetic intermediates. mdpi.com The title compound, this compound, possesses multiple reactive sites that could be exploited in the construction of more complex molecular architectures. The presence of the amino group allows for a variety of transformations, including diazotization, acylation, and alkylation, which are fundamental reactions in the synthesis of diverse organic molecules.

The indole nitrogen and the aromatic ring itself can participate in various coupling reactions and cyclization strategies to build intricate polycyclic systems. Although specific examples detailing the use of this compound as a building block are scarce, the general reactivity of indole amines suggests its utility in the synthesis of novel compounds with potential biological or material properties.

Development of Functional Organic Materials

The unique electronic properties of the indole ring, combined with the versatile chemistry of the amino group, make this compound a promising candidate for the development of functional organic materials.

Chromophores and Azo Dyes Derived from the Amine Moiety

Aromatic amines are classical precursors for the synthesis of azo dyes, a major class of synthetic colorants. researchgate.netunb.ca The synthesis typically involves the diazotization of the primary aromatic amine followed by coupling with an electron-rich partner. nih.govnih.gov It is highly probable that this compound can be converted into a diazonium salt and coupled with various aromatic or heterocyclic compounds to produce a range of novel azo dyes. researchgate.net The color and properties of these dyes would be influenced by the extended conjugation provided by the indole system and the nature of the coupling component. ekb.eg

The resulting azo dyes could exhibit interesting photophysical properties, such as solvatochromism, and may find applications in textiles, printing, and as indicators. nih.gov

Photoactive Systems and Chemical Sensors

Indole derivatives are known to be fluorescent and can be incorporated into larger systems to create photoactive materials. The electron-donating nature of the amino group on the indole ring can lead to the formation of donor-acceptor systems with interesting intramolecular charge transfer (ICT) characteristics, which are crucial for applications in optoelectronics and sensing. nih.gov

Furthermore, the amino group can serve as a recognition site for various analytes, making derivatives of this compound potential candidates for the development of chemical sensors. For instance, interaction with specific ions or molecules could lead to a change in the photophysical properties of the system, such as a shift in the absorption or emission wavelength, allowing for colorimetric or fluorometric detection. researchgate.net

Synthesis of Novel Fused Heterocyclic Systems Incorporating the Trimethylindol-5-amine Moiety

The reaction of bifunctional reagents with the amino and indole nitrogen atoms of this compound could provide a direct route to novel fused heterocyclic systems. nih.gov Depending on the nature of the reagent, a variety of five-, six-, or seven-membered rings could be annulated onto the indole core. researchgate.netfrontiersin.org Such fused systems are of great interest in medicinal chemistry due to their rigid structures and potential to interact with biological targets.

For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles could lead to the formation of pyridone, pyrimidinone, or diazepine (B8756704) rings fused to the indole. The specific substitution pattern of the starting indole would influence the regiochemistry of these cyclization reactions.

Exploration in Catalysis and Coordination Chemistry with Indole Amine Ligands

Indole and amine functionalities are known to coordinate with a variety of metal ions, making their derivatives attractive ligands in coordination chemistry and catalysis. nih.govresearchgate.net The nitrogen atom of the amino group and the indole nitrogen can act as donor atoms, potentially forming stable chelate complexes with transition metals. ugm.ac.idchemijournal.com

These metal complexes could exhibit catalytic activity in a range of organic transformations. researchgate.netnih.gov The electronic properties of the ligand, influenced by the trimethylated indole core, would play a crucial role in tuning the reactivity of the metal center. Furthermore, the chirality of such complexes could be explored for applications in asymmetric catalysis. The study of the coordination behavior of this compound with different metal precursors could open up new avenues in the design of novel catalysts. samipubco.comipcm.fr

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The classical methods for synthesizing substituted indoles, such as the Fischer indole (B1671886) synthesis, often rely on harsh conditions and can generate significant waste, resulting in low atom economy. byjus.compsu.edu Future research must prioritize the development of more sustainable and efficient synthetic strategies for 2,3,6-trimethyl-1H-indol-5-amine.

Modern catalytic systems offer a promising avenue. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the synthesis of various indole derivatives and could be adapted for the target molecule. rsc.org A potential route could involve the palladium-catalyzed coupling of a suitably substituted aryl bromide with a hydrazone. wikipedia.org Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, represent a highly atom-economical and sustainable approach. rsc.org An innovative two-step reaction from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been proposed for the de novo assembly of the indole core under mild and benign conditions, avoiding the need for metal catalysts. rsc.org

The development of green catalytic systems is also paramount. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce cost and environmental impact. rsc.org The exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and sustainable synthetic protocols.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Modified Fischer Indole Synthesis | Well-established, readily available starting materials. | Harsh reaction conditions, low atom economy, potential for side reactions. psu.edu |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. rsc.org | Cost of palladium catalyst, potential for metal contamination in the final product. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. rsc.org | Optimization of reaction conditions for specific substrates can be complex. |

| Green Catalytic Systems | Reduced environmental impact, lower cost. rsc.org | Catalyst stability and activity may be lower than traditional systems. |

Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes. The application of advanced spectroscopic techniques for in-situ monitoring of the synthesis of this compound is a key area for future investigation.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the formation of intermediates and byproducts in real-time, providing valuable insights into the reaction pathway. researchgate.netwiley.com High-pressure NMR tubes can be employed to study reactions under non-ambient conditions, which is particularly relevant for many indole syntheses that require elevated temperatures and pressures. wiley.com Similarly, Raman spectroscopy can be utilized to monitor the progress of chemical reactions by tracking the vibrational modes of reactants, intermediates, and products. researchgate.netrsc.orglibretexts.org This technique is particularly advantageous for its ability to analyze samples in various states (solid, liquid, gas) and its compatibility with aqueous systems. researchgate.net

Kinetic studies, informed by data from in-situ spectroscopy, will enable the determination of reaction rate laws, activation energies, and the influence of various parameters such as catalyst loading, temperature, and reactant concentrations. This detailed kinetic information is indispensable for scaling up the synthesis from the laboratory to an industrial setting.

Table 2: Advanced Spectroscopic Probes for Reaction Analysis

| Spectroscopic Technique | Information Gained | Relevance to Synthesis of this compound |

| In-situ NMR Spectroscopy | Identification of intermediates, reaction kinetics, structural elucidation of products. researchgate.netresearchgate.net | Elucidation of the reaction mechanism for novel synthetic routes. |

| Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation, kinetic data. researchgate.netnih.gov | Optimization of reaction conditions and process control. |

| Mass Spectrometry (e.g., ESI-MS) | Detection of reaction intermediates and products, confirmation of molecular weights. | Identification of transient species in the reaction mixture. |

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Elucidation

The synergy between computational modeling and experimental work offers a powerful approach to unraveling complex reaction mechanisms. For the synthesis of this compound, this integrated strategy can provide a detailed understanding at the molecular level.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of potential synthetic routes, such as the Fischer indole synthesis. researchgate.net These calculations can determine the geometries and energies of transition states and intermediates, helping to predict the most likely reaction mechanism and identify potential side reactions. nih.gov For instance, computational studies can rationalize the regioselectivity observed in the formation of substituted indoles by analyzing the stability of various possible intermediates. nih.gov

Furthermore, computational tools are increasingly used to predict the site- and regioselectivity of organic reactions, which can guide the design of new synthetic strategies. nih.govrsc.org By combining these theoretical predictions with experimental validation, researchers can accelerate the development of efficient and selective syntheses of this compound. This integrated approach has been successfully applied to understand the regioselectivity in nucleophilic additions to indolynes, providing a model for predicting outcomes in related systems. nih.govacs.org

Exploration of New Application Domains in Advanced Materials and Chemical Technologies

While the initial interest in this compound may stem from its potential as a pharmacological intermediate, its unique structure suggests broader applications in advanced materials and chemical technologies. The indole nucleus is a versatile building block for functional materials, and the specific substitution pattern of this compound could impart desirable electronic and physical properties. rsc.orgrsc.org

One promising area of exploration is in the field of organic electronics. Indole-based polymers have been investigated for their conducting and fluorescent properties. rsc.org The amine and methyl substituents on the this compound scaffold could be exploited to tune the electronic properties of resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. sigmaaldrich.comsigmaaldrich.com The potential for this compound to act as a monomer in polymerization reactions, such as polycondensation or ring-opening metathesis polymerization (ROMP), should be investigated. nih.govacs.org

Furthermore, the amine functionality offers a handle for further chemical modification, allowing for the incorporation of this indole derivative into more complex molecular architectures. This could lead to the development of novel functional dyes, liquid crystals, or components for supramolecular assemblies. The exploration of these new application domains will not only expand the utility of this compound but also contribute to the broader field of materials science.

Table 3: Potential Applications in Advanced Materials

| Application Area | Rationale | Key Properties to Investigate |

| Organic Electronics | Indole core is known to have interesting electronic properties. | Fluorescence quantum yield, charge carrier mobility, electrochemical stability. |

| Functional Polymers | Can potentially be used as a monomer for polymerization. nih.govacs.org | Polymerization behavior, thermal stability, mechanical properties of the resulting polymers. |

| Sensors | Amine group can act as a binding site for analytes. | Selectivity and sensitivity towards specific ions or molecules. |

Q & A

Q. What are the common synthetic routes for preparing 2,3,6-trimethyl-1H-indol-5-amine and related indole derivatives?

The synthesis of substituted indoles typically involves multi-component reactions or stepwise functionalization. For example, indole derivatives can be synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. A general procedure involves refluxing precursors like 1H-indole-3-carbaldehyde with guanidine nitrate in ethanol, followed by methylation at specific positions using methylating agents (e.g., iodomethane) . Solvent choice (e.g., ethanol for reflux) and catalyst optimization (e.g., Brønsted acids) are critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- HPLC : To assess purity (e.g., 98.34% by HPLC as in bisindolylmaleimide derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and methyl group positions. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₄N₂ for the base structure).

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Aspergillus niger) .

- Cytotoxicity : MTT assays on human cell lines to establish IC₅₀ values.

- Enzyme Inhibition : Testing against kinases or receptors (e.g., androgen receptor) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, as demonstrated in the analysis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as seen in hydrazone derivatives of indoles .

Q. What computational approaches are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Tools like MOE or AutoDock can model binding to targets such as the androgen receptor (AR). For example, indole derivatives show interactions with AR residues (LEU704, GLY708) and docking scores of ~7.0 kcal/mol .

- Molecular Dynamics (MD) Simulations : To validate docking poses over time and assess binding stability (≥50 ns simulations recommended) .

- QSAR Modeling : To correlate structural features (e.g., methyl group positions) with bioactivity .

Q. How can researchers optimize synthetic yields when scaling up indole derivatives?

- Reaction Engineering : Use continuous-flow reactors to enhance mixing and heat transfer.

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or metal catalysts (e.g., Pd/C) for regioselective methylation .

- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates .

Methodological Considerations

- Handling Purity Discrepancies : Use preparative HPLC to isolate >98% pure batches if initial synthesis yields lower purity .

- Contradictory Bioactivity Data : Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate with orthogonal methods (e.g., time-kill curves for antimicrobials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.